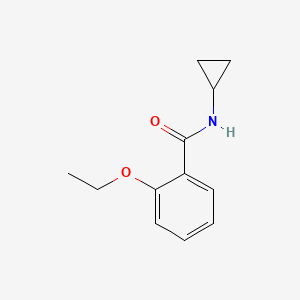![molecular formula C19H20N4O B5808624 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide](/img/structure/B5808624.png)
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide is a complex organic compound that features an indole ring, a pyridine ring, and a butanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide typically involves the condensation of an indole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with an aldehyde and ammonium salts . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole and pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole ring structure and have been studied for their biological activities.
2-(1H-indol-3-yl)acetonitrile derivatives: Known for their optical and electronic properties, these compounds are used in material science.
Uniqueness
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(15-9-11-20-12-10-15)22-23-19(24)8-4-6-17-13-16-5-2-3-7-18(16)21-17/h2-3,5,7,9-13,21H,4,6,8H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFZWUOQAPQEO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCCC1=CC2=CC=CC=C2N1)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5808554.png)
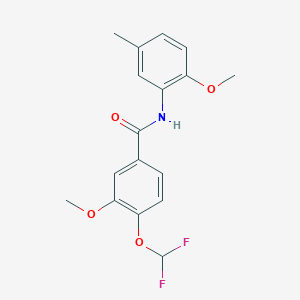
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
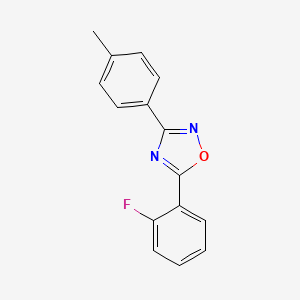
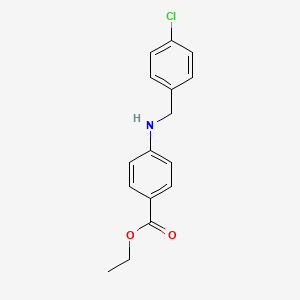
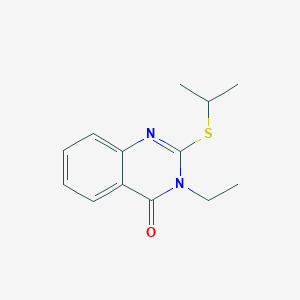
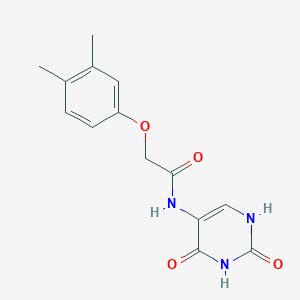
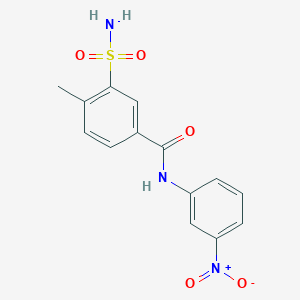
![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)
![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
